

Anagyroidisoflavone A physicochemical properties and solubility

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Compound of Interest

Compound Name: **Anagyroidisoflavone A**

Cat. No.: **B15559663**

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An in-depth analysis of the isoflavone initially identified as **Anagyroidisoflavone A** reveals a fascinating case of structural revision in natural product chemistry. This guide provides a comprehensive overview of the available physicochemical properties, solubility data, and the experimental context surrounding this compound, tailored for researchers, scientists, and drug development professionals.

The Evolving Identity of Anagyroidisoflavone A

Initial research on the isoflavones present in *Anagyris foetida* led to the isolation and characterization of a compound designated as **Anagyroidisoflavone A**. However, subsequent, more detailed spectroscopic analysis has led to a significant revision of its chemical structure. A pivotal study, "New isoflavanoids from *Erythrina arborescens* and structure revision of **anagyroidisoflavone A**," re-examined the original spectroscopic data and concluded that the correct structure is not what was initially proposed.^[1] The revised structure is now identified as 1"-O-methylerythrinin F.

This structural re-evaluation is a critical consideration for any research or development effort, as the physicochemical and biological properties are intrinsically linked to the correct molecular architecture. For the remainder of this guide, information will be presented with respect to this revised and accepted structure.

Physicochemical Properties

Due to the recent nature of the structural revision, a complete experimental dataset for the physicochemical properties of 1"-O-methylerythrinin F (the revised **Anagyroidisoflavone A**) is not extensively available in public databases. The information that can be compiled is based on the original isolation and characterization studies, supplemented by predicted values for the revised structure.

Table 1: Physicochemical Properties of 1"-O-methylerythrinin F (Revised **Anagyroidisoflavone A**)

Property	Value	Data Source
Molecular Formula	C ₂₁ H ₂₀ O ₆	Calculated from revised structure
Molecular Weight	368.38 g/mol	Calculated from revised structure
Appearance	Yellowish solid (Typical for isoflavones)	General isoflavone characteristics
Melting Point	Not reported	-
Boiling Point	Not reported	-
pKa	Not reported	-

It is important to note that experimental determination of properties such as melting point, boiling point, and pKa for the revised structure has not been found in the currently available literature. Researchers are encouraged to perform these experimental characterizations for any isolated or synthesized batches of this compound.

Solubility Profile

The solubility of isoflavones is a critical parameter for their biological activity and formulation development. Generally, isoflavones, including 1"-O-methylerythrinin F, are sparingly soluble in water and more soluble in organic solvents.

Table 2: Predicted Solubility of 1"-O-methylerythrinin F (Revised **Anagyroidisoflavone A**)

Solvent	Predicted Solubility	Rationale/Method
Water	Low	Typical for polycyclic aromatic compounds with several hydroxyl groups.
Ethanol	Soluble	The presence of hydroxyl groups allows for hydrogen bonding with ethanol.
Methanol	Soluble	Similar to ethanol, the polarity and hydrogen bonding capacity facilitate dissolution.
DMSO	Soluble	A common aprotic solvent for dissolving a wide range of organic compounds.
Chloroform	Slightly Soluble	Lower polarity compared to alcohols, but may still dissolve the compound to some extent.
Hexane	Insoluble	The high polarity of the isoflavone structure prevents dissolution in non-polar solvents.

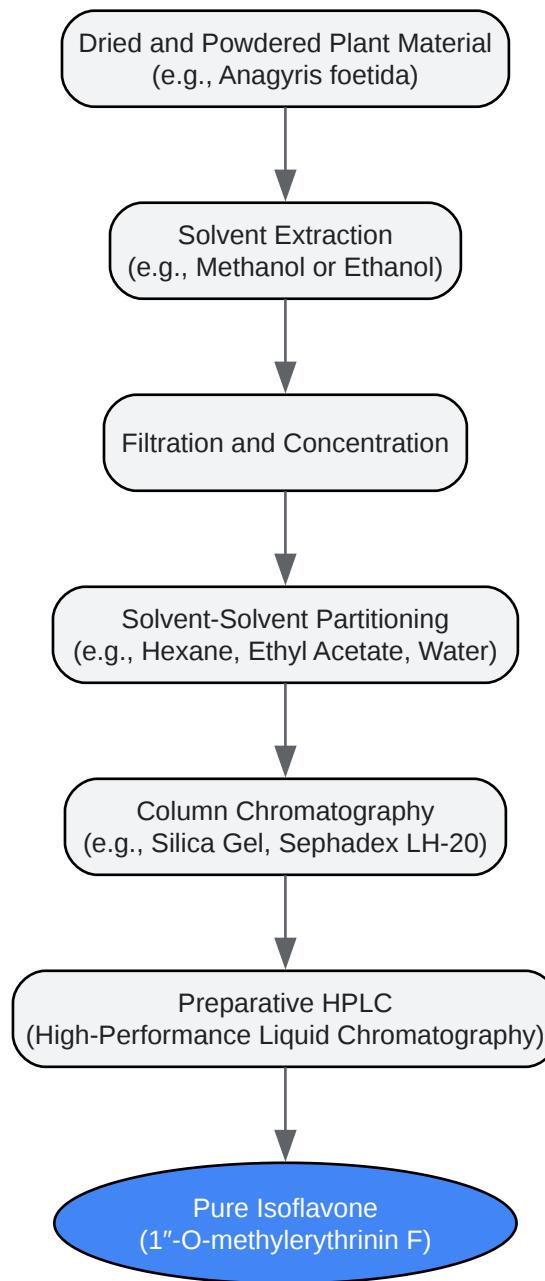
Note: The solubility data presented is predictive and based on the general characteristics of isoflavones with similar structures. Experimental verification is highly recommended.

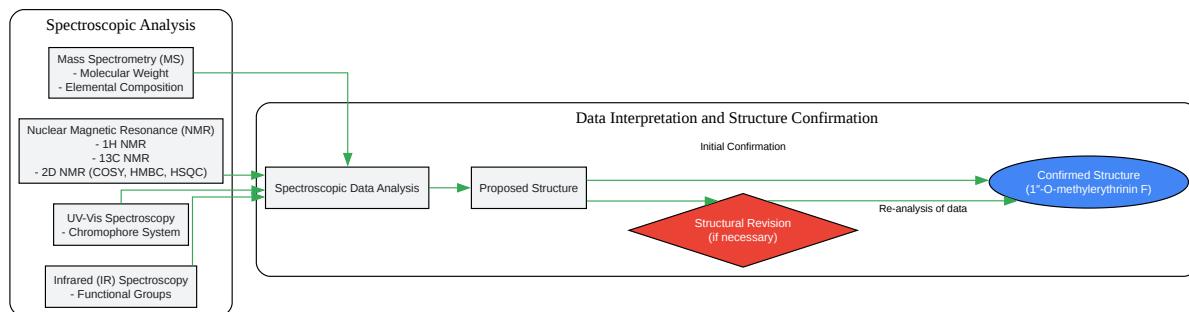
Experimental Protocols

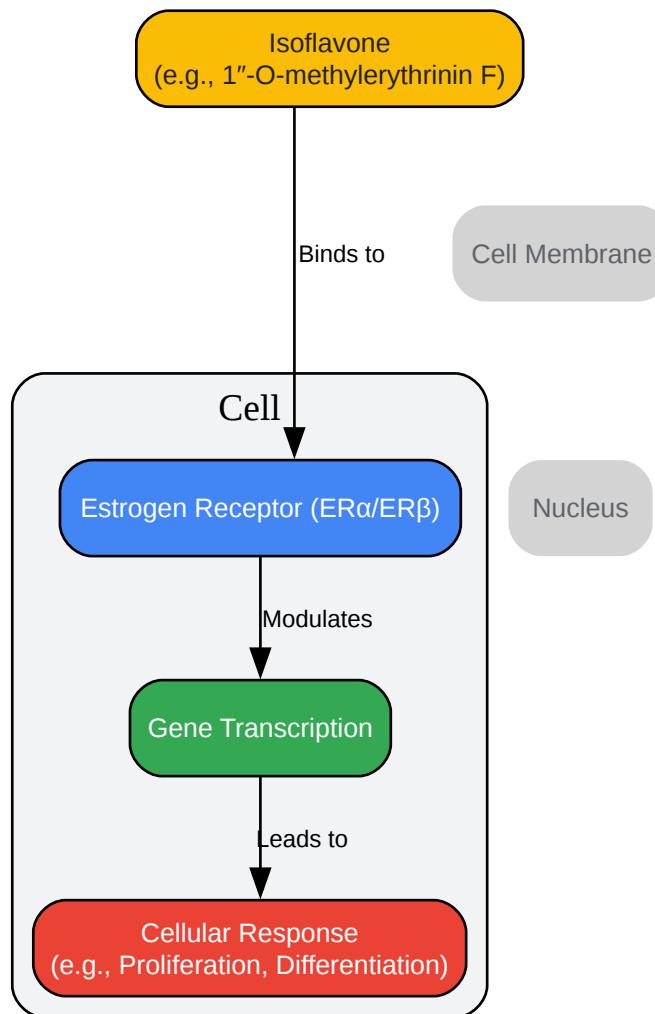
The methodologies employed in the isolation and structural elucidation of isoflavones are crucial for obtaining pure compounds and accurate data. While the specific, detailed experimental protocol for the initial, incorrect structure of **Anagyroidisoflavone A** is now of historical interest, the general approach provides a valuable framework for working with this class of compounds.

General Isolation and Purification Workflow

The isolation of isoflavones from plant material typically follows a multi-step process designed to separate compounds based on their polarity and other physicochemical properties.







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References

- 1. researchgate.net [researchgate.net]
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